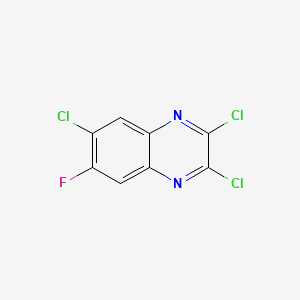

2,3,6-Trichloro-7-fluoroquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,6-Trichloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H2Cl3FN2 . It is a light-red to brown solid with a molecular weight of 251.472 Da .

Molecular Structure Analysis

The molecular structure of 2,3,6-Trichloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .Physical And Chemical Properties Analysis

2,3,6-Trichloro-7-fluoroquinoxaline has a molecular weight of 251.5 g/mol . It is a light-red to brown solid .Applications De Recherche Scientifique

Synthesis of New Quinoxaline Derivatives : A study by Maichrowski et al. (2013) demonstrated the synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. These derivatives showed potential antimalarial activity [Maichrowski et al., 2013].

Development of Synthetic Routes : Baek and Harris (2005) developed an improved synthetic route for phenylquinoxaline monomers, crucial in the synthesis of polyphenylquinoxaline (PPQ) monomers [Baek & Harris, 2005].

Photoinduced C-F Bond Cleavage : Fasani et al. (1999) investigated the photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids, commonly used as antibacterials, observing heterolytic defluorination and generation of aryl cations in solution [Fasani et al., 1999].

Pharmacology in Veterinary Medicine : Martinez et al. (2006) reviewed the use of fluoroquinolones, synthetic antimicrobial agents containing a fluorine molecule at the 6-position of the basic quinolone nucleus, in veterinary medicine [Martinez et al., 2006].

Synthesis and Antibacterial Activity of N-Piperazinyl Quinolone Derivatives : A study by Mirzaei and Foroumadi (2000) focused on the synthesis of new N-piperazinyl quinolone derivatives with 5-chloro-2-theinyl group and evaluated their in vitro antibacterial activity [Mirzaei & Foroumadi, 2000].

Nucleophilic Substitution Reactions : Zhang et al. (2006) prepared a small library of 6-aminoquinoxalines by nucleophilic substitution of 6-fluoroquinoxaline, finding some compounds to be potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [Zhang et al., 2006].

UHPLC Determination of Besifloxacin Enantiomers : Ramisetti et al. (2017) studied UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, a fluoroquinolone, on a Chiralpak IE-3 column [Ramisetti et al., 2017].

Direct Determination in Pharmaceuticals and Blood Serum : Samanidou et al. (2003) developed a method for the quantitative determination of fluoroquinolone antimicrobial agents, including norfloxacin and ciprofloxacin, in pharmaceuticals and blood serum [Samanidou et al., 2003].

Fluoroquinolones in Structures and Mechanisms of Action : Wolfson and Hooper (1985) reviewed the structures, mechanisms of action and resistance, and spectra of activity of fluoroquinolones in vitro [Wolfson & Hooper, 1985].

Synthesis and Properties of Star-Branched Phenylquinoxaline Oligomers : Ooi et al. (2000) aimed to prepare phenylquinoxaline oligomers that could be thermally crosslinked to solvent-resistant resins [Ooi et al., 2000].

Orientations Futures

Quinoxaline derivatives, such as 2,3,6-Trichloro-7-fluoroquinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds, with potential applications in antitubercular and anticancer therapies .

Propriétés

IUPAC Name |

2,3,6-trichloro-7-fluoroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYATAUOZJAIEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709064 |

Source

|

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trichloro-7-fluoroquinoxaline | |

CAS RN |

1217303-10-0 |

Source

|

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)

![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)